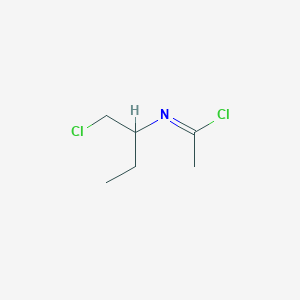
(1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride
Beschreibung
(1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride: is an organic compound that belongs to the class of imidoyl chlorides These compounds are characterized by the presence of a carbon-nitrogen double bond (C=N) with a chlorine atom attached to the nitrogen
Eigenschaften
CAS-Nummer |
59173-63-6 |
|---|---|
Molekularformel |
C6H11Cl2N |
Molekulargewicht |
168.06 g/mol |
IUPAC-Name |
N-(1-chlorobutan-2-yl)ethanimidoyl chloride |
InChI |
InChI=1S/C6H11Cl2N/c1-3-6(4-7)9-5(2)8/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
OGIRFDHHRUMVGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCl)N=C(C)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride typically involves the reaction of ethanimidoyl chloride with 1-chlorobutan-2-amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidoyl chloride. The reaction can be represented as follows:
CH3CCl=NH+ClCH2CH2CH2NH2→CH3CCl=NCH2CH2CH2Cl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of substituted imidoyl chlorides.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of oxidized derivatives such as imidoyl oxides.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used as a building block in the synthesis of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
(1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl bromide: Similar structure but with a bromine atom instead of chlorine.
(1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl fluoride: Similar structure but with a fluorine atom instead of chlorine.
(1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl iodide: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: The uniqueness of (1E)-N-(1-Chlorobutan-2-yl)ethanimidoyl chloride lies in its specific reactivity and the types of products it can form. The presence of the chlorine atom makes it a versatile intermediate for various chemical transformations, and its reactivity can be fine-tuned by modifying the reaction conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


